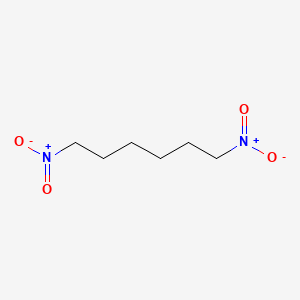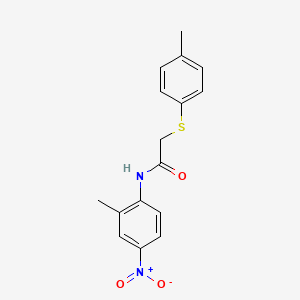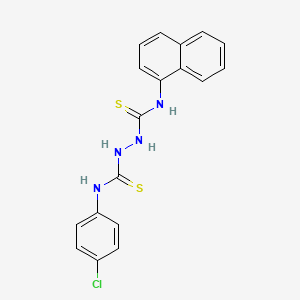
1,6-dinitrohexane
概要
説明
1,6-Dinitrohexane is an organic compound with the molecular formula C6H12N2O4. It is characterized by the presence of two nitro groups (-NO2) attached to the first and sixth carbon atoms of a hexane chain.
準備方法
Synthetic Routes and Reaction Conditions
1,6-Dinitrohexane can be synthesized through the nitration of 1,6-diiodohexane. The process involves the following steps :
Preparation of 1,6-Diiodohexane: This is achieved by reacting hexane with iodine in the presence of a catalyst.
Nitration Reaction: The 1,6-diiodohexane is then treated with silver nitrite in an anhydrous ether solution. The reaction mixture is cooled to 0°C and stirred vigorously. The temperature is gradually allowed to rise to room temperature over 24 hours.
Isolation and Purification: The reaction mixture is filtered to remove silver iodide, and the filtrate is washed with benzene. The product is then recrystallized from methanol at low temperatures to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1,6-Dinitrohexane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,6-Diaminohexane.
Substitution: Various substituted hexanes depending on the nucleophile used.
Oxidation: Corresponding nitro oxides or other oxidized derivatives.
科学的研究の応用
1,6-Dinitrohexane has several applications in scientific research :
Materials Science: Used in the synthesis of dynamic covalent polymers (dynamers) which exhibit properties such as self-healing, recyclability, and stimuli-responsiveness.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Potential use in the development of new materials with specific mechanical and optical properties.
作用機序
The mechanism of action of 1,6-dinitrohexane primarily involves its nitro groups, which can participate in various chemical reactions :
Reduction to Amines: The nitro groups are reduced to amines, which can then interact with other molecules through hydrogen bonding or nucleophilic attacks.
Substitution Reactions: The nitro groups can be replaced by other functional groups, altering the compound’s chemical properties and reactivity.
類似化合物との比較
Similar Compounds
1,4-Dinitrobutane: Similar structure but with a shorter carbon chain.
1,5-Dinitropentane: Similar structure with a five-carbon chain.
1,8-Dinitrooctane: Similar structure with a longer eight-carbon chain.
Uniqueness of 1,6-Dinitrohexane
This compound is unique due to its specific chain length and the positioning of the nitro groups, which influence its reactivity and potential applications. Its six-carbon chain provides a balance between flexibility and stability, making it suitable for various chemical transformations and applications in materials science.
特性
IUPAC Name |
1,6-dinitrohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBHCFHBPVLHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC[N+](=O)[O-])CC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277717 | |
| Record name | 1,6-Dinitrohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4286-47-9 | |
| Record name | 1,6-Dinitrohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4286-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dinitrohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004286479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC3676 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Dinitrohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl ({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)acetate](/img/structure/B4582555.png)
![N-(4-bromophenyl)-2-{[5-(4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4582560.png)
![(1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B4582565.png)
![ethyl [(5-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B4582581.png)
![N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B4582590.png)
![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one](/img/structure/B4582597.png)
![methyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B4582603.png)
![4-ethyl-N-[1-(pyridin-4-yl)ethyl]benzamide](/img/structure/B4582614.png)
![methyl 2-[(1-azepanylacetyl)amino]benzoate](/img/structure/B4582621.png)


![4-tert-butyl-N-[(propylamino)carbonothioyl]benzamide](/img/structure/B4582639.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4582647.png)
![2-{[3-(1-BENZYL-4-PIPERIDYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE](/img/structure/B4582652.png)
